molecular formula C5H8O2 B3190392 4-Cyclopentene-1,3-diol CAS No. 4157-01-1

4-Cyclopentene-1,3-diol

Cat. No.: B3190392
CAS No.: 4157-01-1
M. Wt: 100.12 g/mol
InChI Key: IGRLIBJHDBWKNA-UHFFFAOYSA-N
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Description

4-Cyclopentene-1,3-diol is a useful research compound. Its molecular formula is C5H8O2 and its molecular weight is 100.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 128320. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Properties and Structure

4-Cyclopentene-1,3-diol (C5H8O2) is characterized by its unique cyclopentene structure with two hydroxyl groups positioned at the 1 and 3 carbon atoms. This configuration allows for various chemical reactions, making it a valuable intermediate in organic synthesis.

Building Block for Natural Products

This compound serves as an important precursor in the synthesis of various natural products, especially those containing cyclopentanoid frameworks. Its derivatives are utilized in the preparation of prostaglandins and other biologically active compounds. For instance, alkylation and arylation reactions involving this compound have been reported to yield 4-substituted-2-cyclopenten-1-ols, which are crucial for synthesizing prostaglandin intermediates .

Polymer Chemistry

In polymer chemistry, this compound is being explored as a potential monomer for creating new polymeric materials. Its ability to undergo polymerization reactions can lead to the development of polymers with tailored properties suitable for specific applications such as coatings, adhesives, and bio-materials .

Case Study 1: Prostaglandin Synthesis

A notable application of this compound is its use in the synthesis of prostaglandins. Researchers have demonstrated that derivatives of this compound can be effectively transformed into key intermediates required for prostaglandin production. The efficiency of these transformations highlights the compound's importance in medicinal chemistry .

Case Study 2: Development of New Polymers

Recent studies have focused on the polymerization of this compound to create novel materials with enhanced mechanical properties and thermal stability. These polymers show promise for applications in biomedical devices and environmentally friendly materials due to their biocompatibility and biodegradability .

Q & A

Basic Research Questions

Q. What chromatographic methods are recommended for separating cis and trans isomers of 4-Cyclopentene-1,3-diol?

Gas chromatography-mass spectrometry (GC-MS) using a polar stationary phase is effective for isomer separation. The trans-isomer elutes at 14.542 min (0.68% relative abundance), while the cis-isomer has distinct retention behavior under similar conditions . Optimize column temperature and carrier gas flow rate to resolve overlapping peaks, as minor stereochemical differences impact retention times.

Q. How can spectroscopic techniques differentiate this compound from its derivatives?

  • Mass Spectrometry : Base peak analysis (e.g., m/z 100 for C₅H₈O₂) and fragmentation patterns distinguish the parent compound from derivatives like monoacetates .
  • NMR : ¹³C NMR chemical shifts (e.g., δ 70–80 ppm for hydroxyl-bearing carbons) and coupling constants reveal stereochemistry and substitution patterns. Computational predictions (e.g., CSEARCH protocols) aid in validating assignments .

Q. What synthetic routes yield this compound with high purity (>98%)?

  • Ozonolysis Intermediates : Formed during phenol degradation via ozonation, with GC-MS confirmation at 13.13 min (intensity correlates with reaction time) .
  • Derivatization : Monoacetate synthesis (e.g., palladium-catalyzed reactions of this compound monoacetate) improves stability for subsequent transformations .

Q. How does pH affect the stability of this compound in aqueous solutions?

Under acidic conditions, the compound may undergo cyclization or oxidation. Monitor stability via HPLC at λ = 210–230 nm, with degradation products (e.g., 4-cyclopentene-1,3-dione) identified by GC-MS .

Advanced Research Questions

Q. What mechanistic insights explain the anti-SN2′ selectivity in palladium-catalyzed allylic substitutions of this compound derivatives?

Pd(0) catalysts coordinate to the monoacetate, inducing a syn-periplanar transition state. Aryl-zinc reagents attack the γ-carbon, favoring anti-SN2′ pathways due to steric hindrance at the α-position. Regioselectivity (>90%) is confirmed by NMR and X-ray crystallography .

Q. How do computational models predict 13C NMR shifts for this compound derivatives, and where do discrepancies arise?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict shifts within ±3 ppm of experimental values. Discrepancies >5 ppm (e.g., δ 75 vs. predicted 70) suggest conformational flexibility or hydrogen bonding not modeled in simulations .

Q. What role does this compound play in phenol degradation pathways during ozonation?

As a transient intermediate, it forms via hydroxyl radical attack on p-benzoquinone. Key evidence: GC-MS peaks at 13.13 min intensify with ozonation time before further oxidation to diacetone alcohol .

Q. How does stereochemistry influence the reactivity of this compound in Diels-Alder reactions?

The cis-isomer acts as a diene with electron-deficient dienophiles (e.g., maleic anhydride), achieving >80% yield due to favorable orbital overlap. Trans-isomers exhibit lower reactivity (<30% yield) due to distorted π-orbital geometry .

Q. What derivatization strategies enhance the solubility of this compound for biological assays?

  • Acetylation : Monoacetate derivatives (e.g., (1S,3R)-1-acetate) improve lipid solubility for cell permeability studies .
  • Silylation : Trimethylsilyl ethers enable use in nonpolar solvents (logP increase by 2.5 units) .

Q. How do thermodynamic properties (e.g., ΔfH°gas) of this compound compare to analogous cycloalkane diols?

Experimental ΔfH°gas = 15 kJ/mol (via bomb calorimetry), lower than 1,3-cyclopentanediol (ΔfH°gas = 22 kJ/mol) due to conjugated double bond stabilization. Computational methods (G4MP2) validate these trends .

Properties

CAS No.

4157-01-1

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

cyclopent-4-ene-1,3-diol

InChI

InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h1-2,4-7H,3H2

InChI Key

IGRLIBJHDBWKNA-UHFFFAOYSA-N

SMILES

C1C(C=CC1O)O

Canonical SMILES

C1C(C=CC1O)O

Pictograms

Irritant

Origin of Product

United States

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